molecular formula C6H10N2O4 B13589173 (2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13589173
M. Wt: 174.15 g/mol
InChI Key: ZADTVTGLZYNLTP-IUYQGCFVSA-N
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Description

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the resolution of racemic mixtures. This process includes the separation of enantiomers using chiral reagents to form diastereomers, which can be separated based on their different physical properties . The reaction conditions often involve the use of enantiomerically pure carboxylic acids and subsequent hydrolysis to yield the desired enantiomerically pure alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale resolution techniques and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes and receptors, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)/t3-,4+/m0/s1

InChI Key

ZADTVTGLZYNLTP-IUYQGCFVSA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)N)O

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)N)O

Origin of Product

United States

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